-Fluorocinnamic Acid: Chemical Identity, Synthesis, and Applications
-Fluorocinnamic Acid: Chemical Identity, Synthesis, and Applications
The following technical guide details the chemical properties, synthesis, and applications of
Technical Monograph for Drug Development & Material Science
Executive Summary
-Fluorocinnamic acid (2-fluoro-3-phenylacrylic acid) represents a critical structural modification of the cinnamic acid scaffold. By introducing a fluorine atom at theChemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
The introduction of fluorine at the vinylic
Nomenclature and Stereochemistry (CIP Priority Inversion)
A critical point of confusion in fluorinated cinnamates is the inversion of
-
Cinnamic Acid: The high-priority groups are -COOH (C2) and -Ph (C3). In the trans isomer, these are on opposite sides, designated as (
) . -
-Fluorocinnamic Acid: At C2, the high-priority group becomes -F (atomic number 9) over -COOH (atomic number 6). At C3, the high-priority group remains -Ph .
-
(
)-Isomer: The -F and -Ph groups are on the same side. This places the -COOH and -Ph on opposite sides. Thus, the structural analog of natural trans-cinnamic acid is ( )- -fluorocinnamic acid. -
(
)-Isomer: The -F and -Ph groups are on opposite sides (COOH and Ph are cis).
-
Physicochemical Data Table
| Property | Value / Description | Source |
| IUPAC Name | (2Z)-2-Fluoro-3-phenylprop-2-enoic acid | [PubChem, 2025] |
| CAS Number | 350-90-3 | [Sigma-Aldrich] |
| Molecular Formula | C | -- |
| Molecular Weight | 166.15 g/mol | -- |
| Melting Point | 156–159 °C | [Sigma-Aldrich] |
| pK | 2.25 ± 0.10 | [ChemBK] |
| Acidity Comparison | Significantly more acidic than cinnamic acid (pK | Theoretical |
| Solubility | Soluble in MeOH, EtOH, DMSO, EtOAc; sparingly soluble in water. | -- |
Synthetic Pathways & Mechanism[9]
The most robust method for synthesizing
Reaction Mechanism (Graphviz Diagram)
The following diagram illustrates the HWE pathway and the stereochemical divergence caused by the fluorine atom.
Caption: Mechanistic pathway of the Horner-Wadsworth-Emmons olefination for
Stereocontrol Strategies
-
(
)-Selectivity: Use of NaH in THF or LiHMDS typically favors the ( )-isomer (analogous to trans-cinnamic acid) due to the thermodynamic stability of the intermediate oxaphosphetane and the specific chelation effects of the fluorine. -
(
)-Selectivity: Achieving high ( )-selectivity (cis-cinnamic analog) is difficult with simple HWE reagents and often requires specific modifications like the use of Sn(OSO CF ) or kinetic control at low temperatures (-78 °C).
Reactivity & Applications
Chemical Reactivity Profile
-
Decarboxylation: Upon heating with copper powder in quinoline,
-fluorocinnamic acid undergoes decarboxylation to yield -fluorostyrene . This is a classic route to fluorinated styrenes. -
Nucleophilic Substitution: The vinylic fluorine is relatively stable but can undergo substitution under harsh conditions or via specific metal-catalyzed couplings.
-
Polymerization:
-Fluorocinnamic acid is difficult to homopolymerize via free radicals due to the steric bulk of the trisubstituted double bond. However, it serves as a functional comonomer in the synthesis of specialized fluorinated liquid crystalline polymers or as a pendant group modifier to tune the refractive index and thermal stability of materials.
Pharmaceutical & Biological Utility[5]
-
Bioisosterism: The
-fluoro group mimics the steric size of a hydrogen atom (Van der Waals radius: H = 1.20 Å, F = 1.47 Å) but dramatically alters the electronics. This makes it an excellent bioisostere for cinnamic acid in drug design. -
Metabolic Stability: The C-F bond is metabolically robust. Substitution at the
-position blocks metabolic degradation pathways that typically attack the double bond (e.g., -oxidation), prolonging the half-life of cinnamic acid-derived drugs. -
Peptide Mimetics:
-Fluorocinnamic acid derivatives are used to construct fluoro-alkene isosteres of peptide bonds (e.g., Gly-Pro mimetics), stabilizing secondary structures like the collagen triple helix against proteolysis.
Experimental Protocol: Synthesis of Ethyl -Fluorocinnamate
Objective: Synthesis of ethyl (
Materials
-
Triethyl 2-fluoro-2-phosphonoacetate (1.2 equiv)
-
Benzaldehyde (1.0 equiv)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.3 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Ammonium Chloride (sat. aq.)
Step-by-Step Workflow
-
Preparation of Anhydrous Conditions: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Deprotonation:
-
Charge flask with NaH (1.3 equiv) and wash with dry hexane (3x) to remove mineral oil if necessary. Suspend in anhydrous THF at 0 °C.
-
Add triethyl 2-fluoro-2-phosphonoacetate (1.2 equiv) dropwise over 15 minutes. Hydrogen gas will evolve.
-
Stir at 0 °C for 30 minutes until a clear solution (the enolate) is formed.
-
-
Olefination:
-
Add benzaldehyde (1.0 equiv) dropwise to the enolate solution at 0 °C.
-
Allow the reaction to warm slowly to room temperature and stir for 2–4 hours. Monitor by TLC (hexane/EtOAc).
-
-
Work-up:
-
Quench the reaction carefully with saturated aqueous NH
Cl. -
Extract with Ethyl Acetate (3 x 50 mL).
-
Wash combined organics with brine, dry over MgSO
, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude ester via silica gel flash chromatography (typically 0-10% EtOAc in Hexanes).
-
Note: The (
)-isomer is usually the major product.
-
-
Hydrolysis (Optional to obtain Acid):
-
Dissolve the ester in MeOH/H
O (3:1). Add LiOH (2.0 equiv). Stir at RT overnight. -
Acidify with 1M HCl to pH 2.
-
Extract with EtOAc, dry, and recrystallize (often from EtOH/Water) to yield
-fluorocinnamic acid .
-
References
-
PubChem. (2025). alpha-Fluorocinnamic acid | C9H7FO2. National Library of Medicine. [Link]
- Sano, S., et al. (2002). Synthesis of terminal monofluoro olefins. Journal of the Chemical Society, Perkin Transactions 1, 2117-2133.
-
ChemBK. (2025). Chemical Properties of alpha-Fluorocinnamic acid. [Link][1]
-
Reeves, J. T., et al. (2023).[2] A Practical Synthesis of Terminal Vinyl Fluorides. Organic Process Research & Development.
-
Jenkins, C. L., et al. (2023).[3] A Fluoro-Alkene Mimic of Gly–trans-Pro Produces a Stable Collagen Triple Helix. Organic & Biomolecular Chemistry. [Link]
